molecular formula C18H18N4O6 B11025915 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B11025915
M. Wt: 386.4 g/mol
InChI Key: AMCMWLWEIAYZRI-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 3,5-dinitrobenzoyl group and a 2-methoxyphenyl group

Preparation Methods

The synthesis of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 3,5-dinitrobenzoyl and 2-methoxyphenyl groups. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of 3,5-Dinitrobenzoyl Group: This step involves the acylation of the piperazine ring with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of 2-Methoxyphenyl Group: The final step involves the substitution of a hydrogen atom on the piperazine ring with a 2-methoxyphenyl group using a suitable aryl halide and a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and methoxy derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted derivatives with altered functional groups.

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(3,5-Dinitrobenzoyl)-4-phenylpiperazine: This compound lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    1-(3,5-Dinitrobenzoyl)-4-(4-methoxyphenyl)piperazine: The position of the methoxy group is different, which can influence the compound’s properties and interactions.

    1-(3,5-Dinitrobenzoyl)-4-(2-chlorophenyl)piperazine: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological behaviors.

Properties

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

(3,5-dinitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H18N4O6/c1-28-17-5-3-2-4-16(17)19-6-8-20(9-7-19)18(23)13-10-14(21(24)25)12-15(11-13)22(26)27/h2-5,10-12H,6-9H2,1H3

InChI Key

AMCMWLWEIAYZRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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